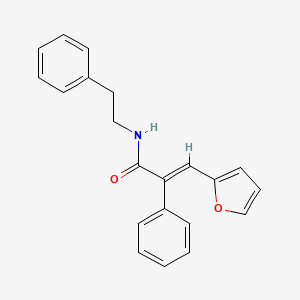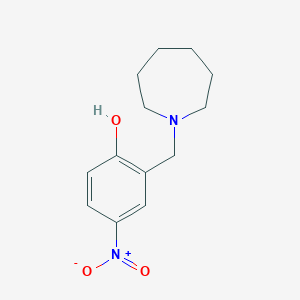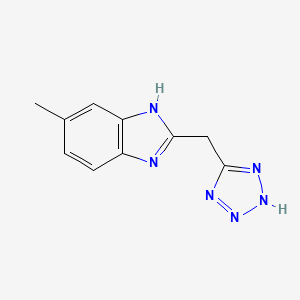![molecular formula C17H17ClFN3O4S B5837247 1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)
1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to have potent inhibitory effects on various enzymes, including phosphodiesterases and carbonic anhydrases. It has also been shown to have potential use in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the inhibition of specific enzymes, leading to various biological effects. It has been shown to inhibit phosphodiesterases, leading to an increase in intracellular cyclic AMP levels. This increase in cyclic AMP levels leads to various physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle. It has also been shown to inhibit carbonic anhydrases, leading to a decrease in the production of bicarbonate ions and a subsequent decrease in pH.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory effects, leading to a decrease in the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects, leading to a decrease in neuronal cell death. Additionally, it has been shown to have anti-tumor effects, leading to a decrease in tumor growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments include its high potency and selectivity for specific enzymes. It has also been shown to have good bioavailability and pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacological properties.
Future Directions
There are several future directions for the use of 1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in scientific research. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another potential direction is the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the use of this compound in the development of new diagnostic tools for the detection of specific diseases is another potential future direction.
Synthesis Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-(3-nitrophenylsulfonyl)piperazine in the presence of a base such as triethylamine. This reaction yields the desired compound in good yield and high purity. The synthesis method has been optimized to ensure reproducibility and scalability.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O4S/c18-16-5-2-6-17(19)15(16)12-20-7-9-21(10-8-20)27(25,26)14-4-1-3-13(11-14)22(23)24/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCYEUNFDDKWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)

![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)

![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)
